molecular formula C14H8IN3 B13683620 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Katalognummer: B13683620
Molekulargewicht: 345.14 g/mol
InChI-Schlüssel: QLKFVZYGKIIIPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 6-position and a benzonitrile group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an α-bromoketone, followed by iodination. A common method includes:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the imidazo[1,2-a]pyridine core.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like TBHP or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can modify the functional groups present on the molecule.

Wirkmechanismus

The mechanism of action of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The iodine atom and the benzonitrile group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom and the benzonitrile group, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C14H8IN3

Molekulargewicht

345.14 g/mol

IUPAC-Name

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8IN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H

InChI-Schlüssel

QLKFVZYGKIIIPF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.